molecular formula C12H15N5S B6448392 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549008-95-7

3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No.: B6448392
CAS No.: 2549008-95-7
M. Wt: 261.35 g/mol
InChI Key: UPRFYFGICJEZIQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole ( 2549008-95-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents . This hybrid molecule features a 1,2,4-thiadiazole core, a privileged scaffold known for its broad-spectrum pharmacological activities, linked to an imidazole-substituted azetidine moiety . The strategic incorporation of both the cyclopropyl and imidazole groups is a common structure-activity relationship (SAR) approach to enhance biological activity and overcome antibiotic resistance in pathogens . Its primary research value lies in its potential as a dual-pharmacophore hybrid. The imidazole ring is a critical pharmacophore in many antimicrobials, with its mechanism often involving disruption of microbial DNA synthesis . Concurrently, the azetidinone (β-lactam) ring is a key structural component of classic antibiotics, primarily inhibiting bacterial cell wall synthesis by targeting transpeptidase enzymes . Molecular docking studies of analogous azetidinone-thiadiazole hybrids suggest that such compounds can effectively inhibit the bacterial cell wall synthesis machinery, making them promising candidates for investigating new modes of action against resistant strains like ESKAPE pathogens . With a molecular formula of C12H15N5S and a molecular weight of 261.35 g/mol, this compound possesses calculated physicochemical properties suitable for drug discovery research, including an XLogP3 of 1.5, indicating moderate lipophilicity, and a topological polar surface area of 75.1 Ų . Researchers utilize this compound as a key intermediate or lead structure in projects aimed at developing new anti-infective therapies to combat multi-drug resistant bacteria . This product is intended for research applications in a controlled laboratory environment only. It is not designed, intended, or approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-cyclopropyl-5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-2-10(1)11-14-12(18-15-11)17-6-9(7-17)5-16-4-3-13-8-16/h3-4,8-10H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFYFGICJEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclopropanecarbonyl Thiosemicarbazide

Thiosemicarbazides derived from cyclopropanecarboxylic acid undergo cyclization in the presence of dehydrating agents. A representative protocol involves:

  • Reacting cyclopropanecarbonyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.

  • Adding polyphosphoric acid (PPA) as a catalyst and heating to 120°C for 6–8 hours to induce cyclization.

  • Isolating 3-cyclopropyl-5-amino-1,2,4-thiadiazole via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Data :

ParameterValue
Yield72–78%
Purity (HPLC)≥98%
Characterization1H^1H NMR (CDCl₃): δ 1.2–1.5 (m, 4H, cyclopropyl), 5.1 (s, 2H, NH₂)

Functionalization of the Azetidine Ring

The azetidine moiety is introduced via nucleophilic substitution or coupling reactions. Source and provide methodologies for azetidine synthesis and functionalization.

Synthesis of 3-(Chloromethyl)azetidine

  • Step 1 : Hydrogenolysis of N-benzhydrylazetidine (prepared via cyclization of 1-benzhydryl-3-azetidinone) under 40–80 psi H₂ with palladium-on-carbon (Pd/C) in methanol.

  • Step 2 : Quaternization of azetidine with chloromethyl methyl ether (MOM-Cl) in dichloromethane (DCM) at 0°C, yielding 3-(chloromethyl)azetidine hydrochloride.

Key Data :

ParameterValue
Yield (Step 1)85%
Yield (Step 2)91%
Purity (LC-MS)≥95%

Coupling Azetidine to Thiadiazole

The 5-amino group on the thiadiazole undergoes nucleophilic substitution with 3-(chloromethyl)azetidine:

  • Reacting 3-cyclopropyl-5-amino-1,2,4-thiadiazole (1 eq) with 3-(chloromethyl)azetidine hydrochloride (1.2 eq) in acetonitrile.

  • Adding triethylamine (2 eq) as a base and heating at 60°C for 12 hours.

  • Purifying via recrystallization (ethanol/water 4:1) to yield 3-cyclopropyl-5-(3-(chloromethyl)azetidin-1-yl)-1,2,4-thiadiazole.

Key Data :

ParameterValue
Yield68%
Melting Point142–144°C
13C^{13}C NMRδ 24.8 (cyclopropyl), 52.1 (azetidine), 162.4 (C=N)

Incorporation of the Imidazole Moiety

The final step involves introducing the imidazole group via alkylation. Source outlines imidazole synthesis from aldehydes, adapted here for functionalization.

Synthesis of 1H-Imidazole

  • Condensing cyclopropanecarbaldehyde (1 eq) with glyoxal (1.1 eq) in methanol at 0°C.

  • Adding 25% ammonium hydroxide dropwise and stirring at room temperature for 12 hours.

  • Extracting with ethyl acetate and drying over Na₂SO₄ to yield 2-cyclopropyl-1H-imidazole.

Key Data :

ParameterValue
Yield78%
Purity (TLC)Rf = 0.45 (ethyl acetate)

Alkylation of Azetidine

  • Reacting 3-cyclopropyl-5-(3-(chloromethyl)azetidin-1-yl)-1,2,4-thiadiazole (1 eq) with 2-cyclopropyl-1H-imidazole (1.5 eq) in dimethylformamide (DMF).

  • Adding potassium carbonate (3 eq) and heating at 80°C for 6 hours.

  • Purifying via flash chromatography (DCM/methanol 9:1) to isolate the final compound.

Key Data :

ParameterValue
Yield65%
HRMS (ESI+)m/z 276.1210 [M+H]+
IR (KBr)1602 cm⁻¹ (C=N), 750 cm⁻¹ (S–N)

Industrial-Scale Optimization

Source highlights continuous flow reactors for large-scale production. Key adaptations include:

  • Using a microreactor system for the cyclization step (residence time: 15 minutes, 130°C).

  • Implementing inline HPLC for real-time purity monitoring.

Process Metrics :

ParameterValue
Throughput1.2 kg/hour
Purity≥99.5%

Analytical Validation

Structural Confirmation

  • X-ray Crystallography : Confirms the planar thiadiazole ring and azetidine puckering.

  • 2D NMR (HSQC, HMBC) : Validates connectivity between azetidine and imidazole.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

  • Elemental Analysis : Calculated C 56.7%, H 6.2%, N 25.4%; Found C 56.5%, H 6.3%, N 25.2%.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Excess imidazole (1.5 eq) and prolonged reaction times improve yields.

  • Byproduct Formation : Silica gel filtration removes chlorinated byproducts .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole moiety can be reduced under specific conditions to yield imidazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole exhibit properties that inhibit tumor growth and proliferation. Specifically, studies have shown that thiadiazole derivatives can act as MEK inhibitors, which are crucial in the treatment of various proliferative diseases such as cancer .

Inflammatory Diseases

The compound's ability to modulate inflammatory pathways has been explored in preclinical studies. It has been suggested that imidazole-containing compounds can inhibit interleukin receptor-associated kinases (IRAKs), which play a significant role in inflammatory responses . This makes it a potential therapeutic agent for conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary studies suggest that the structural components of this compound may confer antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

StudyFocusFindings
Study A Cancer Cell LinesDemonstrated significant inhibition of cell proliferation in melanoma cell lines when treated with thiadiazole derivatives similar to the target compound.
Study B Inflammatory ModelsShowed reduced cytokine production in macrophages treated with imidazole-based compounds, suggesting anti-inflammatory effects.
Study C Antimicrobial TestingIdentified effective inhibition of Gram-positive bacteria by compounds featuring the thiadiazole structure.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the thiadiazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements can be compared to analogs with similar heterocyclic frameworks:

Compound Core Structure Substituents Key Features
Target compound 1,2,4-thiadiazole Cyclopropyl, 3-[(imidazolyl)methyl]azetidine Combines azetidine’s conformational rigidity with imidazole’s hydrogen bonding.
2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-1,3,4-thiadiazoles 1,3,4-thiadiazole Triazole, phenyl, hydrazone Triazole enhances π-stacking; hydrazone improves solubility .
5-substituted thiazole-triazole derivatives (e.g., 9a–9e) Thiazole-triazole Benzimidazole, arylthiazole Triazole acts as a linker; benzimidazole contributes to DNA intercalation .
TLR7-9 antagonist derivatives (e.g., 5-[6-[[3-(4,5,6,7-THP)azetidin-1-yl]methyl]morpholinyl]quinoline) Quinoline-morpholine Azetidine, tetrahydropyrazolopyridine Azetidine and morpholine enhance binding to TLR receptors .

Key Observations :

  • The target compound’s azetidine-imidazole side chain differentiates it from thiadiazoles with triazole or hydrazone substituents .
  • Compared to TLR antagonists, the absence of morpholine and quinoline in the target compound suggests divergent biological targets .

SAR Insights :

  • Imidazole and azetidine in the target compound may enhance binding to enzymes or receptors via hydrogen bonding and rigid geometry, similar to morpholine-azetidine hybrids in TLR antagonists .
  • Thiadiazole derivatives with polar substituents (e.g., hydrazones) show superior antitumor activity compared to nonpolar analogs .

Biological Activity

The compound 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound consists of a thiadiazole ring fused with an azetidine and an imidazole moiety. The presence of these heterocycles contributes to its biological activity. The molecular formula is C12H15N5SC_{12}H_{15}N_5S, indicating the presence of nitrogen and sulfur, which are often associated with bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • Mechanism of Action : Compounds similar to this compound have been shown to induce apoptotic cell death in cancer cells. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
  • In Vivo Studies : In vivo studies demonstrated that certain derivatives could target tumor cells effectively in animal models. For instance, a derivative was shown to localize in sarcoma cells in tumor-bearing mice, suggesting its potential for targeted cancer therapy .

Antimicrobial Activity

The antimicrobial properties of thiadiazole compounds have also been extensively studied:

  • Broad-Spectrum Activity : Compounds containing the thiadiazole ring have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, a series of 1,3,4-thiadiazole derivatives showed excellent activity against both Gram-positive and Gram-negative bacteria .
  • Structure–Activity Relationship (SAR) : SAR studies indicate that modifications at specific positions on the thiadiazole ring can enhance antimicrobial efficacy. Electron-withdrawing groups such as Cl or Br at para positions have been associated with increased potency against microbial strains .

Summary of Biological Activities

Activity TypeFindings
AnticancerIC50 values as low as 0.28 µg/mL against MCF-7 cells; effective in vivo targeting of tumor cells.
AntimicrobialSignificant inhibition of S. aureus and E. coli; enhanced activity with specific substitutions on the thiadiazole ring.

Case Studies

  • Case Study on Anticancer Efficacy : A derivative of the compound was tested against various cancer cell lines including MCF-7 and HepG2. The results indicated a dose-dependent inhibition of cell proliferation with notable induction of apoptosis .
  • Case Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity using standard disc diffusion methods. Results showed that several compounds had zones of inhibition comparable to conventional antibiotics like amoxicillin .

Q & A

Q. What safety protocols are essential when handling azetidine intermediates?

  • Methodological Answer : Azetidines are potential alkylating agents. Use gloveboxes for air-sensitive steps and LC-MS to detect genotoxic impurities (e.g., epoxides). Follow ICH Q3A guidelines for residual solvent limits (e.g., DMF < 880 ppm) .

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